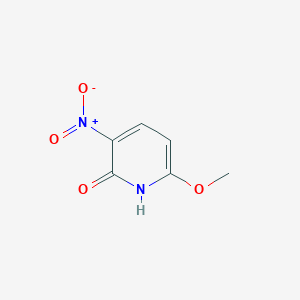

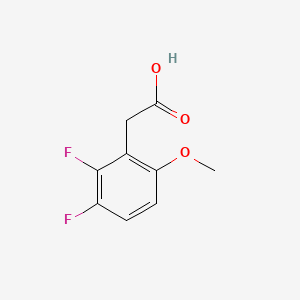

![molecular formula C8H14N4S B1307316 5-(2-吡咯烷-1-基乙基)-[1,3,4]噻二唑-2-胺 CAS No. 14069-13-7](/img/structure/B1307316.png)

5-(2-吡咯烷-1-基乙基)-[1,3,4]噻二唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

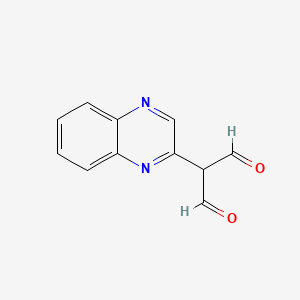

5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine: is a compound that features a pyrrolidine ring attached to a thiadiazole ring via an ethyl linker

科学研究应用

吡咯烷在药物发现中的应用

五元吡咯烷环是药物化学家广泛使用的氮杂环之一,用于获得治疗人类疾病的化合物 . 由于sp3杂化,对分子立体化学的贡献以及环非平面性导致的三维(3D)覆盖率增加,这种饱和支架的兴趣得到了增强,从而可以有效地探索药效团空间 .

吡咯烷衍生物

文献中描述了以吡咯烷环及其衍生物(包括吡咯嗪、吡咯烷-2-酮、吡咯烷-2,5-二酮和脯氨醇)为特征的生物活性分子 . 这些化合物已显示出显著的生物活性,证明了吡咯烷支架的多功能性。

吡咯烷-2-酮的合成

已经开发出一种从带有酯基的供体-受体环丙烷合成药理学上重要的1,5-取代吡咯烷-2-酮的直接合成路线 . 该方法包括用伯胺对供体-受体环丙烷进行路易斯酸催化的开环生成γ-氨基酯,随后原位内酰胺化和脱烷氧羰基化 .

吡咯烷-2-酮的应用

所得的二取代和三取代吡咯烷-2-酮可用于后续化学反应,获得各种对药物化学和药理学有意义的含氮多环化合物,例如苯并[g]吲哚利啶衍生物 .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of a pyrrolidine derivative with a thiadiazole precursor. One common method involves the reaction of 2-(pyrrolidin-1-yl)ethylamine with a thiadiazole derivative under specific conditions to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the production process .

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the thiadiazole ring.

Reduction: Reduction reactions may target the nitrogen

属性

IUPAC Name |

5-(2-pyrrolidin-1-ylethyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4S/c9-8-11-10-7(13-8)3-6-12-4-1-2-5-12/h1-6H2,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKZCBMXVDBJOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCC2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390326 |

Source

|

| Record name | 5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14069-13-7 |

Source

|

| Record name | 5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

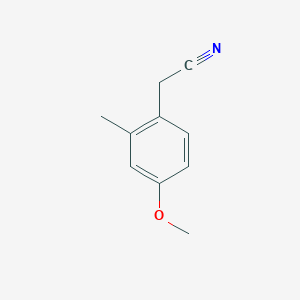

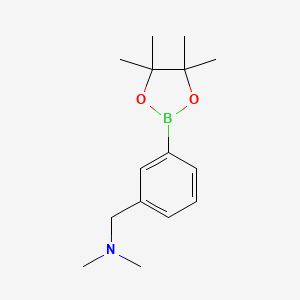

![2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile](/img/structure/B1307235.png)

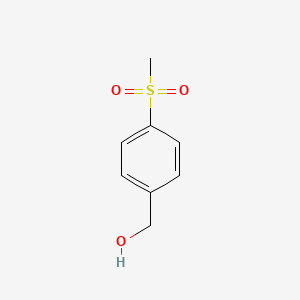

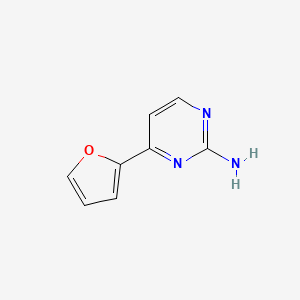

![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)

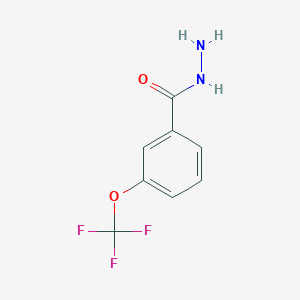

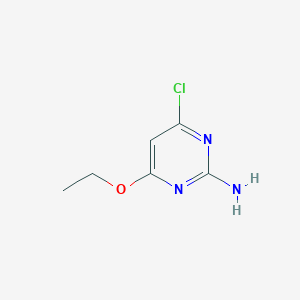

![5-[1-(4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1307263.png)

![3-[(2-Chloro-4-fluorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1307280.png)